(2-Aminobenzyl)triphenylphosphonium bromide

Vue d'ensemble

Description

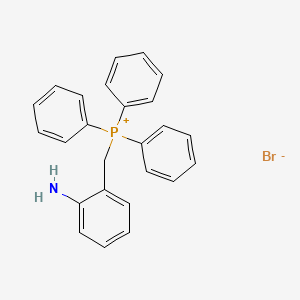

(2-Aminobenzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula H2NC6H4CH2P(C6H5)3Br and a molecular weight of 448.33 g/mol . This compound is known for its versatile properties and has garnered attention in the scientific community for its applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-aminobenzyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Aminobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation reactions can produce corresponding oxidized derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of CHBrNP and a molecular weight of approximately 448.33 g/mol. It features a triphenylphosphonium group linked to a 2-aminobenzyl moiety, which contributes to its unique properties, including solubility in polar solvents and the ability to interact with biological membranes.

Mitochondrial Targeting

One of the most significant applications of (2-Aminobenzyl)triphenylphosphonium bromide is its ability to target mitochondria. The positively charged phosphonium group allows the compound to accumulate in mitochondria, making it a valuable tool for studying mitochondrial dysfunction associated with diseases such as cancer and neurodegenerative disorders. This property enables researchers to explore mitochondrial pathways and the generation of reactive oxygen species (ROS), which can lead to cell death .

Table 1: Mitochondrial Targeting Properties

| Property | Description |

|---|---|

| Charge | Positively charged (facilitates mitochondrial uptake) |

| Accumulation | High accumulation in mitochondria |

| Effects | Disruption of mitochondrial function, ROS generation |

Drug Delivery Systems

Due to its ability to target mitochondria, this compound serves as a promising platform for drug delivery. Researchers can conjugate therapeutic agents to this compound, enhancing their efficacy while potentially reducing side effects. The presence of the amine group allows for further chemical modifications, enabling targeted delivery of imaging agents or therapeutics .

Case Study: Mitochondrial Drug Delivery

A study demonstrated that attaching anticancer drugs to this compound significantly increased their cytotoxic effects on cancer cells while minimizing toxicity on normal cells .

Corrosion Inhibition

This compound has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Its ionic nature allows it to form stable complexes with metal surfaces, thus preventing corrosion.

Table 2: Corrosion Inhibition Efficiency

| Environment | Corrosion Rate Reduction (%) |

|---|---|

| 0.5 M Sulfuric Acid | Up to 85% |

Case Study: Corrosion Inhibition in Acidic Solutions

Research indicated that this compound effectively inhibited corrosion in aerated 0.5 M sulfuric acid solutions, showcasing its potential as a green corrosion inhibitor .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its interaction with biological membranes could disrupt bacterial cell integrity, although further research is needed to fully elucidate these mechanisms.

Table 3: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Case Study: Antimicrobial Activity Assessment

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against common pathogens, indicating its potential as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of (2-Aminobenzyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (2-Aminobenzyl)triphenylphosphonium bromide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which includes an amino group attached to a benzyl moiety. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain research and industrial applications .

Activité Biologique

(2-Aminobenzyl)triphenylphosphonium bromide is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in the context of mitochondrial targeting and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 448.33 g/mol

- Structure : The compound consists of a triphenylphosphonium moiety linked to a 2-aminobenzyl group, allowing for significant interactions with cellular components.

Mitochondrial Targeting

The positively charged triphenylphosphonium (TPP) group facilitates the accumulation of this compound in mitochondria due to the negative membrane potential of these organelles. This property is crucial for its biological effects:

- Disruption of Mitochondrial Function : Once inside the mitochondria, the compound can disrupt normal mitochondrial processes, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

- Potential in Cancer Therapy : Its ability to induce mitochondrial dysfunction makes it a candidate for developing anticancer therapies, as many cancer cells exhibit altered mitochondrial metabolism .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TPP analogs, including those related to this compound:

- Inhibition of Bacterial Growth : TPP derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for combating antibiotic-resistant strains .

- Mechanism : The antimicrobial action is believed to involve membrane depolarization and inhibition of bacterial translation processes .

Cytotoxicity and Antiproliferative Effects

The compound's cytotoxic effects have been explored in various cancer cell lines:

- Cell Lines Tested : Studies have evaluated its activity against human melanoma (A375), colon cancer (HST-116), prostate cancer (PC-3), and breast carcinoma (T-47D) cells .

- IC Values : The cytotoxicity was observed at low micromolar concentrations, with specific derivatives exhibiting enhanced potency due to structural modifications that favor mitochondrial accumulation .

Case Studies and Experimental Data

- Study on Mitochondrial Dysfunction :

- Antimicrobial Activity Evaluation :

-

Structure-Activity Relationship Studies :

- Investigations into various TPP derivatives revealed that modifications to the alkyl chain length significantly influenced their biological activity. For instance, longer hydrophobic chains enhanced cytotoxic effects against cancer cells while maintaining lower toxicity towards non-malignant cells .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2-aminophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTZMAUPYYNVPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449889 | |

| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78133-84-3 | |

| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary application of (2-Aminobenzyl)triphenylphosphonium bromide in the context of the provided research?

A1: this compound serves as a crucial starting material for synthesizing 2,3-disubstituted indoles [] and 2-substituted indoles []. This reaction proceeds through a condensation reaction with aldehydes, followed by intramolecular cyclization, ultimately forming the indole core.

Q2: How does the reaction with different aldehydes influence the final indole product?

A2: The choice of aldehyde directly dictates the substituent at the 2-position of the resulting indole. For instance, using aromatic aldehydes or α,β-unsaturated aldehydes with this compound leads to 2,3-disubstituted indoles []. In contrast, employing indole-4-carboxaldehyde results in a 2-substituted indole product, specifically serving as an intermediate in the synthesis of arcyriacyanin A [].

Q3: Are there any advantages to using this compound in indole synthesis compared to other methods?

A3: The research highlights several advantages:

- High yields: The reactions generally proceed with high yields, ranging from 81-97% [] depending on the specific aldehyde used.

- One-pot synthesis: The synthesis of 2-substituted indoles can be achieved in a one-pot reaction under microwave-assisted conditions [], simplifying the procedure and potentially increasing efficiency.

- Access to complex structures: This method allows access to complex indole structures, exemplified by its use in synthesizing rutaecarpine [] and formally synthesizing arcyriacyanin A [], both of which are biologically relevant molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.